1-(2,5-Dimethoxyphenyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSEAHZRBTNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 1 2,5 Dimethoxyphenyl Imidazolidin 2 One and Its Advanced Derivatives
Retrosynthetic Dissections and Strategic Bond Formations
Retrosynthetic analysis is a powerful technique for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 1-(2,5-dimethoxyphenyl)imidazolidin-2-one, the primary disconnections focus on the formation of the core heterocyclic ring.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Diamine and Carbonyl Source. This approach involves disconnecting the two amide-like C-N bonds of the urea (B33335) moiety. This leads back to a 1,2-diamine precursor, specifically N¹-(2,5-dimethoxyphenyl)ethane-1,2-diamine, and a one-carbon carbonylating agent. This is the most direct and common strategy for forming the imidazolidin-2-one ring. nih.gov The key challenge in this route is the synthesis of the unsymmetrically substituted diamine.
Pathway B: Intramolecular Cyclization. This strategy involves disconnecting only one of the ring's C-N bonds. This retrosynthetic step points to a linear urea precursor containing a reactive group that facilitates the final ring-closing reaction. For instance, a precursor like 1-(2-haloethyl)-3-(2,5-dimethoxyphenyl)urea or a propargylic urea derivative could undergo intramolecular cyclization to form the target heterocycle. nih.govacs.org This pathway offers flexibility in introducing substituents and can be amenable to catalytic methods.
These distinct retrosynthetic approaches form the basis for the various synthetic methodologies discussed in the following sections.
Classical and Established Methodologies for Imidazolidin-2-one Core Construction
Traditional methods for synthesizing the imidazolidin-2-one core have been well-established and are widely used due to their reliability, although some involve hazardous reagents.
The most straightforward method for constructing the imidazolidin-2-one ring is the reaction of a 1,2-diamine with a suitable carbonylating agent. mdpi.comnih.gov This reaction directly installs the carbonyl group between the two nitrogen atoms to form the cyclic urea.
Key carbonylating agents include:
Phosgene (B1210022) and its Equivalents: Phosgene (COCl₂) is a highly reactive and effective reagent for this transformation. However, its extreme toxicity limits its use. google.com Safer alternatives, known as phosgene equivalents, have been developed. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that generates phosgene in situ, making it a more convenient and safer option for laboratory and industrial synthesis. mdpi.comresearchgate.net The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. mdpi.com
1,1'-Carbonyldiimidazole (CDI): CDI is a widely employed, non-toxic, and easy-to-handle crystalline solid that serves as an excellent carbonyl transfer agent. mdpi.commdpi.comorganic-chemistry.org It reacts with the 1,2-diamine to form the imidazolidin-2-one, with the only byproducts being imidazole (B134444), which is readily removed. mdpi.com This method is often preferred for its mild reaction conditions and operational simplicity. organic-chemistry.orgnih.gov
The table below provides a comparison of common carbonylating agents used in imidazolidin-2-one synthesis.
| Carbonylating Agent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | High reactivity, low cost | Extremely toxic, corrosive |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer solid equivalent to phosgene, generates phosgene in situ | Releases toxic phosgene upon reaction, requires careful handling |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Low toxicity, high reactivity, mild conditions, easy workup | Higher cost compared to phosgene |
An alternative to the direct carbonylation of diamines is the construction and subsequent cyclization of a linear urea precursor. This multi-step but versatile approach allows for the controlled introduction of substituents. nih.govnih.gov A prominent example is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with electron-rich aromatic compounds. mdpi.comkazanmedjournal.ru In this method, an N-(2,2-dialkoxyethyl) urea derivative undergoes intramolecular cyclization, forming a cyclic iminium ion intermediate. This electrophilic species is then trapped by a C-nucleophile, such as 1,4-dimethoxybenzene (B90301), to yield the 4-aryl-substituted imidazolidin-2-one. nih.govmdpi.com This approach offers excellent regioselectivity. nih.govnih.gov
Another classical method involves the thermal condensation of a 1,2-diamine with urea. google.com This reaction typically requires high temperatures (up to 250 °C) and can lead to the formation of polymeric byproducts, making purification challenging. google.com
Advanced Catalytic Protocols for the Synthesis of the Chemical Compound
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
A significant advancement in imidazolidin-2-one synthesis is the use of organocatalysis, which avoids the use of metal catalysts. One of the most powerful methods in this category is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgacs.orgnih.gov This reaction provides access to highly substituted imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivity. organic-chemistry.org
The reaction is typically catalyzed by strong, non-nucleophilic organic bases such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgresearchgate.net The phosphazene base BEMP has been identified as a particularly active catalyst for this transformation. acs.orgnih.gov The process is notable for its mild, ambient temperature conditions and remarkably short reaction times, sometimes as low as one minute. acs.orgresearchgate.net The protocol demonstrates a wide substrate scope and high tolerance for various functional groups. organic-chemistry.org
The table below summarizes the effectiveness of different organobases in the intramolecular hydroamidation of a model propargylic urea.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| TBD | Acetonitrile (B52724) | 100 | 2 h | >99 |
| DBU | Acetonitrile | 100 | 24 h | 40 |
| BEMP | Acetonitrile | Room Temp. | 1 h | >99 |
| None | Acetonitrile | 100 | 24 h | <5 |
| Data adapted from a study on the synthesis of imidazolidin-2-ones via intramolecular hydroamidation. acs.org |
This organocatalytic approach represents a sustainable and highly efficient alternative to traditional methods, which often require harsh conditions or toxic reagents. acs.org
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Carboamination of Unsaturated Ureas)
Transition metal catalysis has emerged as a powerful tool for the construction of the imidazolidin-2-one ring system. Among these methods, palladium-catalyzed carboamination of unsaturated ureas stands out as a particularly elegant and efficient strategy. This transformation allows for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond, often with a high degree of stereocontrol, in a single synthetic operation. nih.gov
A seminal approach involves the reaction of N-allylureas with aryl or alkenyl bromides, catalyzed by a palladium complex. mdpi.comnih.govresearchgate.net This process typically employs a catalyst system comprising a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a suitable ligand, with Xantphos being a common choice. The reaction is conducted in the presence of a base, like sodium tert-butoxide (NaOtBu), to facilitate the catalytic cycle. mdpi.comresearchgate.net A key advantage of this methodology is its ability to construct the imidazolidin-2-one ring while concurrently installing a substituent derived from the aryl or alkenyl halide at the 4-position of the heterocycle. mdpi.com This method generates up to two stereocenters, and mechanistic studies suggest a syn-addition of the arene and the urea nitrogen across the double bond of the N-allyl group. mdpi.com
The versatility of this palladium-catalyzed approach is demonstrated by its applicability to a range of substituted N-allylureas and aryl bromides, including those bearing various functional groups. mdpi.com Furthermore, the development of asymmetric variants of this reaction has enabled the synthesis of enantiomerically enriched imidazolidin-2-ones, which are crucial for pharmaceutical applications. acs.orgorganic-chemistry.org The choice of chiral ligands, such as (S)-Siphos-PE, has been shown to induce high levels of enantioselectivity. organic-chemistry.org Interestingly, the addition of water as an additive can significantly improve enantioselectivities, particularly with electron-poor aryl halide substrates. organic-chemistry.org
The general scheme for this transformation can be represented as follows:
N-allylurea + Aryl Bromide --(Pd catalyst, Ligand, Base)--> 4-(Arylmethyl)imidazolidin-2-one
This reaction underscores the power of transition metal catalysis to forge complex molecular architectures from readily accessible starting materials in a convergent and atom-economical fashion.
Table 1: Key Features of Palladium-Catalyzed Carboamination for Imidazolidin-2-one Synthesis
| Feature | Description | Key References |
|---|---|---|
| Reaction Type | Intramolecular Carboamination | mdpi.com, researchgate.net, nih.gov |
| Key Reactants | N-Allylureas, Aryl/Alkenyl Bromides | mdpi.com, nih.gov |
| Typical Catalyst | Pd₂(dba)₃ / Xantphos | mdpi.com, researchgate.net |
| Base | Sodium tert-butoxide (NaOtBu) | mdpi.com, researchgate.net |
| Bonds Formed | One C-C bond, One C-N bond | nih.gov |
| Stereocontrol | Can generate up to two stereocenters; Asymmetric variants exist | acs.org, organic-chemistry.org |
| Advantages | High efficiency, builds complexity rapidly, functional group tolerance | mdpi.com, nih.gov |
Metal-Free Catalysis in Imidazolidin-2-one Formation
While transition metal catalysis offers powerful synthetic routes, the development of metal-free catalytic systems is a significant goal in modern organic synthesis due to concerns about cost, toxicity, and residual metal contamination in final products, especially pharmaceuticals. Organocatalysis has emerged as a viable and attractive alternative for the formation of imidazolidin-2-ones.
One notable metal-free approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgorganic-chemistry.orgresearchgate.net This methodology utilizes strong, non-nucleophilic organic bases, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), to catalyze the cyclization. acs.orgorganic-chemistry.org The reaction proceeds under ambient conditions and is characterized by its high efficiency, excellent chemo- and regioselectivity for the 5-exo-dig cyclization, and remarkably short reaction times, sometimes as brief as one minute. acs.orgorganic-chemistry.org
The reaction is initiated by the deprotonation of the urea N-H by the organocatalyst, which then facilitates the intramolecular nucleophilic attack of the urea nitrogen onto the alkyne. This atom-economical process avoids the need for any metal promoter. The protocol is tolerant of a wide range of functional groups and can be performed as a one-pot synthesis starting from propargylic amines and isocyanates, further enhancing its synthetic utility. acs.org
The development of such organocatalytic methods represents a significant step towards more sustainable and environmentally friendly synthetic routes to the imidazolidin-2-one scaffold. acs.orgorganic-chemistry.org
Table 2: Comparison of Metal-Catalyzed vs. Metal-Free Imidazolidin-2-one Synthesis
| Parameter | Transition Metal-Catalyzed (e.g., Pd-Carboamination) | Metal-Free Catalysis (e.g., BEMP-Hydroamidation) |
|---|---|---|
| Catalyst | Palladium complexes | Organic bases (e.g., Phosphazene BEMP) |
| Substrate | N-Allylureas | Propargylic ureas |
| Reaction Conditions | Often requires elevated temperatures | Ambient temperature |
| Reaction Times | Several hours | Minutes to hours |
| Sustainability | Potential for metal contamination, cost | Avoids transition metals, often milder conditions |
| Key Transformation | Carboamination (C-C and C-N bond formation) | Hydroamidation (C-N bond formation) |
Green Chemistry Integration and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for important heterocyclic compounds like this compound. This involves the development of methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Environmentally Benign Reaction Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reaction conditions offer significant environmental benefits. For the synthesis of related heterocyclic structures, solvent-free methods have proven effective. For instance, benzimidazolidin-2-ones have been efficiently synthesized from 1,2-benzenediamines and urea under solvent-free conditions using sulfated polyborate as a catalyst. mdpi.com Another green approach involves the use of grinding, a mechanochemical technique, for the one-pot, solvent-free synthesis of imidazolidine-2-thiones and hydantoins from benzils and urea or thiourea (B124793) derivatives. scirp.org These methods not only eliminate the need for solvents but also often lead to shorter reaction times and simpler work-up procedures. scirp.org Such strategies hold considerable promise for adaptation to the synthesis of this compound, representing a move towards more sustainable manufacturing processes.
Microwave-Assisted and Photochemical Synthesis Enhancements
The use of alternative energy sources like microwave irradiation and light can significantly enhance the efficiency and sustainability of chemical transformations. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of imidazolidinone derivatives. researchgate.netbeilstein-journals.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. beilstein-journals.orgmdpi.com For example, the cycloaddition of glycine (B1666218) on Schiff's bases to form imidazolidinones has been efficiently catalyzed by indium(III) chloride under microwave irradiation, resulting in better yields compared to conventional heating. researchgate.net
Photochemical synthesis, which utilizes light to drive chemical reactions, is another powerful green chemistry tool. While specific photochemical routes to this compound are not extensively detailed, the principle has been applied to the formation of related nitrogen heterocycles. organic-chemistry.org For instance, photocatalysis has been used to enable C-H amination reactions to form imidazolidinones from hydroxylamine (B1172632) precursors. organic-chemistry.org These methods often proceed under mild conditions and can provide access to unique reaction pathways, highlighting the potential for developing novel light-driven syntheses of the target compound.
Utilization of Carbon Dioxide as a Carbonylation Source
One of the most attractive green strategies for synthesizing imidazolidin-2-ones is the use of carbon dioxide (CO₂) as a C1 building block. mdpi.com CO₂ is an abundant, inexpensive, non-toxic, and renewable carbon source, making it an ideal replacement for hazardous carbonylation agents like phosgene and carbon monoxide. mdpi.comacs.org The synthesis of imidazolidin-2-ones from 1,2-diamines and CO₂ is a highly atom-economical reaction that produces water as the only byproduct. mdpi.com
This transformation typically requires a catalyst to overcome the kinetic stability of CO₂. mdpi.com Various catalytic systems have been developed, including heterogeneous catalysts like ceria (CeO₂), which has shown high activity and reusability. mdpi.comacs.org The reaction can also be performed in supercritical CO₂ (scCO₂), which acts as both a reactant and a solvent, further enhancing the green credentials of the process. mdpi.com The direct synthesis from ethylenediamine (B42938) carbamate (B1207046) (formed by the reaction of ethylenediamine and CO₂) over a CeO₂ catalyst is a promising route that avoids the need for high-pressure CO₂ during the cyclization step. acs.orgacs.org
Continuous Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comflinders.edu.au Continuous flow chemistry is particularly well-suited for the synthesis of pharmaceutical intermediates and active ingredients.
The synthesis of 2-imidazolidinone has been successfully demonstrated in a continuous flow system using a fixed-bed reactor packed with a CeO₂ catalyst. researchgate.netacs.org In this process, a solution of ethylenediamine carbamate in ethylenediamine is passed through the heated catalyst bed, yielding the desired product with high selectivity and yield. researchgate.netacs.org This flow reaction was found to be more selective than its batch counterpart, minimizing the formation of byproducts. researchgate.net
Continuous flow platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality. mdpi.com They also allow for the safe handling of hazardous reagents or reactive intermediates due to the small reaction volumes at any given time. flinders.edu.au The integration of in-line purification and analysis techniques can lead to fully automated synthesis platforms, capable of rapid optimization and production of target molecules like this compound. nih.govchemrxiv.org The development of such automated systems is a key step towards more efficient and on-demand manufacturing of fine chemicals and pharmaceuticals.
Microreactor Applications for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry using microreactors represents a paradigm shift in the synthesis of imidazolidin-2-one scaffolds. Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reproducibility. digitellinc.com These systems are particularly well-suited for the scalable production of pharmaceutical intermediates.
Microreactors, characterized by channels with sub-millimeter dimensions, provide a high surface-area-to-volume ratio, which allows for precise control over reaction parameters. nih.gov The synthesis of 2-imidazolidinone from ethylenediamine carbamate over a CeO2 catalyst has been successfully demonstrated in a fixed-bed flow reactor, achieving a high yield and selectivity (94%) that was unattainable in a comparable batch system. acs.org This highlights the potential of flow reactions to suppress side reactions and improve product purity. acs.org The scalability of such processes can be readily achieved by extending the operation time or by employing multiple microreactors in parallel, a concept known as "scaling out". nih.gov This approach avoids the complex and often unpredictable challenges associated with scaling up traditional batch reactors.
Optimization of Reaction Parameters Under Flow Conditions
Optimizing reaction parameters is crucial for maximizing yield, selectivity, and throughput in a continuous flow system. The key variables include temperature, residence time (controlled by flow rate and reactor volume), pressure, and reagent concentration. researchgate.net Computational fluid dynamics (CFD) has emerged as a valuable tool for predicting the influence of these parameters, thereby reducing the number of experiments required for optimization. researchgate.net
In the context of imidazolidin-2-one synthesis, studies have shown that reactor temperature and residence time are often the most significant factors affecting product yield. researchgate.net For instance, in the synthesis of (S)-rolipram, a multistep flow process was developed where precise temperature control in different reactor coils was essential for each step of the synthesis. acs.org The excellent performance of packed-bed reactors at various flow rates allows for the enhancement of productivity without compromising stereoselectivity. acs.org The ability to rapidly screen a wide range of conditions allows for the swift identification of an optimal process window, a task that is significantly more time-consuming in batch synthesis. nih.gov
Table 1: Illustrative Optimization of Flow Reaction Parameters for Imidazolidinone Synthesis
| Parameter | Condition A | Condition B | Outcome | Reference |
| System Type | Batch Reactor | Flow Reactor | Flow system enabled higher selectivity and yield. | acs.org |
| Temperature | 413 K | 363 K | Lower temperature in flow was optimal. | acs.org |
| Yield of 2-imidazolidinone | 62% | 94% | Significant improvement in product yield. | acs.org |
| Residence Time | 3 hours (Batch Time) | 22 minutes | Drastic reduction in reaction time. | acs.org |
| Productivity | N/A | Up to 1190 h⁻¹ | High throughput achieved in flow. | acs.org |
Asymmetric Synthesis and Chiral Induction in the Formation of Stereoisomers
The biological activity of imidazolidin-2-one derivatives is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the formation of specific stereoisomers is of paramount importance. irb.hr Enantioselective and diastereoselective strategies, primarily employing chiral auxiliaries and organocatalysis, have been extensively explored to produce enantiomerically pure compounds. journals.co.zamdpi.com
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Various catalytic systems have been developed to achieve this for imidazolidin-2-one scaffolds. A notable example is the palladium-catalyzed asymmetric intermolecular diamination of 1,3-dienes, which utilizes a chiral pyridine-oxazoline ligand to deliver chiral imidazolidin-2-ones with both high yields and excellent enantioselectivities. mdpi.com Similarly, a multicatalytic system combining an organocatalyst and a silver Lewis acid has been used for the reaction of nitrones and isocyanoacetate esters to afford chiral 2-imidazolinones with good diastereo- and enantioselectivity. acs.org
Diastereoselective approaches are employed when a molecule has multiple stereocenters, aiming to form one diastereomer in preference to others. This is often achieved by using a chiral substrate or a chiral reagent that influences the stereochemical outcome of the reaction. For example, asymmetric alkylation reactions mediated by chiral 2-imidazolidinone auxiliaries have been shown to proceed with excellent diastereocontrol, often exceeding 99% diastereomeric excess (de). nih.gov These methods provide a reliable pathway to complex molecules with multiple, well-defined stereocenters. ingentaconnect.com
Chiral Auxiliary and Organocatalytic Stereocontrol
Chiral Auxiliary Control: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net Chiral 2-imidazolidinones themselves have proven to be exceptional chiral auxiliaries. ingentaconnect.comingentaconnect.com They are appealing due to their straightforward preparation, stability, and the high levels of asymmetric induction they provide in reactions such as alkylations, aldol (B89426) reactions, and Michael additions. ingentaconnect.comresearchgate.net The auxiliary functions by creating a sterically defined environment that forces an incoming reagent to attack from a specific face, leading to a highly diastereoselective transformation. nih.gov After the reaction, the auxiliary can be cleaved and recovered for reuse, making the process more economical. nih.gov
Table 2: Performance of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Reaction Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Key Feature | Reference |
| Polystyrene-supported 2-imidazolidinone | Asymmetric Alkylation | >99% de | Recyclable polymer-supported auxiliary. | nih.gov |
| (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | Acylation & Nucleophilic Substitution | Up to 100% de | High selectivity in dynamic kinetic resolution. | researchgate.net |
| Pyrroloimidazolones | Various | High stereoselectivity | Epimeric forms can act as pseudo-enantiomers. | chim.it |
Organocatalytic Stereocontrol: Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. sigmaaldrich.com Imidazolidinone-based organocatalysts, famously developed by MacMillan, are highly effective in this regard. sigmaaldrich.comcaltech.edu These catalysts operate by reversibly forming chiral iminium ions with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and activates it towards nucleophilic attack. caltech.edu This mode of activation has been successfully applied to a wide range of reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and conjugate additions, all proceeding with high levels of enantioselectivity. sigmaaldrich.comcaltech.edu The steric environment created by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. sigmaaldrich.com
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 2,5 Dimethoxyphenyl Imidazolidin 2 One
Reactions Involving the Imidazolidin-2-one Ring System
The imidazolidin-2-one ring, a cyclic urea (B33335), possesses several reactive sites. These include the nitrogen atoms, the carbonyl group, and the saturated carbon backbone. The reactivity of this ring is influenced by the electronic properties of the N-aryl substituent.
The nitrogen atoms of the imidazolidin-2-one ring can participate in both electrophilic and nucleophilic reactions. The lone pair of electrons on the nitrogen atoms makes them nucleophilic, although this nucleophilicity is somewhat attenuated by delocalization into the adjacent carbonyl group.
While specific studies on the direct electrophilic or nucleophilic functionalization of the carbon atoms in the imidazolidin-2-one ring of N-aryl substituted compounds are not extensively documented, the general reactivity of such systems can be inferred. Nucleophilic attack on the ring carbons would require strong nucleophiles and is generally not a favored pathway unless the ring is activated.
In related systems, such as N-(2,2-diethoxyethyl)ureas, acid-catalyzed intramolecular cyclization followed by electrophilic substitution at the C-4 position with various C-nucleophiles has been reported to yield 4-substituted imidazolidin-2-ones. This proceeds via the formation of a cyclic iminium ion, which is a potent electrophile. nih.gov
Table 1: Examples of Nucleophilic Addition to Imines (Analogous to Iminium Intermediates) This table is based on analogous reactions and not directly on 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one.
| Nucleophile | Product Type | Reference |
| Phenylhydrazine | Hydrazino-adduct | nih.gov |
| Thiols | Thio-adduct | nih.gov |
| Alcohols | Alkoxy-adduct (N,O-acetal) | nih.gov |
| Grignard Reagents | Alkylated Amine | youtube.com |
Ring-Opening and Rearrangement Pathways of the Heterocycle
The imidazolidin-2-one ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. For instance, hydrolysis under harsh acidic or basic conditions can lead to the cleavage of the amide bonds, resulting in the formation of the corresponding diamine precursor. In some cases, Lewis acids can catalyze the ring-opening of cyclic ureas, particularly when heated at high temperatures. researchgate.net
Ring-opening of related five-membered heterocycles like oxazolidinones with Grignard reagents to yield tertiary amides has been documented. researchgate.net A similar reaction with this compound could potentially lead to N,N'-disubstituted diamine derivatives.
Rearrangement reactions are also possible, especially in highly substituted or strained imidazolidinone systems. For example, trifluoromethylated imidazolidin-2-ones have been shown to rearrange to hydantoins under thermal conditions. mnstate.edu
The carbonyl group of the imidazolidin-2-one ring is a key site for functionalization.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group can be achieved using various thionating agents. Lawesson's reagent is a commonly employed reagent for this transformation in a wide range of carbonyl-containing compounds, including cyclic ureas. nih.gov The reaction typically involves heating the substrate with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. This would yield 1-(2,5-dimethoxyphenyl)imidazolidine-2-thione.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) or to a hydroxyl group (CH-OH). Reduction to the corresponding alcohol (a cyclic hemiaminal) is less common for amides compared to ketones. More typically, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide carbonyl all the way to a methylene group, yielding the corresponding imidazolidine (B613845). wikipedia.orglibretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. youtube.com
Table 2: Common Reagents for Carbonyl Derivatization This table is based on general organic reactions and not specifically on this compound.
| Transformation | Reagent | Product Functional Group | Reference |
| Thionation | Lawesson's Reagent | Thiocarbonyl (C=S) | nih.gov |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Methylene (CH₂) | wikipedia.orglibretexts.org |
N-Functionalization and Substitution Reactions
The nitrogen atom at the 3-position of the this compound ring bears a hydrogen atom and can be readily functionalized.
N-Alkylation: N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming an amide anion which then acts as a nucleophile to displace the halide. Mechanochemical methods for N-alkylation of imides using a base like potassium carbonate have also been reported, offering a solvent-free alternative. beilstein-journals.org
N-Acylation: N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. Microwave-assisted N-acylation has been shown to be an efficient method for related amide derivatives. researchgate.net
Transformations and Modifications of the 2,5-Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl group is an electron-rich aromatic system due to the presence of two methoxy (B1213986) groups. These groups are strongly activating and are ortho, para-directors for electrophilic aromatic substitution. In this specific compound, the positions ortho and para to the methoxy groups are C-3, C-4, and C-6. The imidazolidin-2-one group attached via the nitrogen atom is generally considered to be deactivating. The interplay of these electronic effects will determine the regioselectivity of substitution reactions.
Halogenation: The electron-rich nature of the 2,5-dimethoxyphenyl ring makes it susceptible to halogenation (e.g., bromination, chlorination) even under mild conditions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used. The substitution is expected to occur at the most activated and sterically accessible positions, which are C-4 and C-6. Regioselective ortho-halogenation of N-aryl amides has been achieved using specialized methods like oxidative halodeboronation. nih.gov
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like dinitrogen pentoxide. nih.govresearchgate.net The nitration of 1,4-dimethoxybenzene (B90301) is known to produce 1,4-dimethoxy-2,5-dinitrobenzene, indicating that substitution occurs at the positions activated by the methoxy groups. researchgate.net For this compound, nitration is expected to occur preferentially at the C-4 or C-6 positions.
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), can introduce an acyl group onto the aromatic ring. The acylation of 1,4-dimethoxybenzene with acetic anhydride over solid acid catalysts is a known method to produce 2,5-dimethoxyacetophenone. researchgate.net This suggests that acylation of the target compound would likely occur at the C-4 or C-6 position. Given the potential for the Lewis acid to coordinate with the carbonyl group of the imidazolidin-2-one ring, careful selection of the catalyst and reaction conditions would be necessary.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,5-Dimethoxyphenyl Moiety Predictions are based on the directing effects of the substituents.
| Reaction | Reagent Example | Predicted Major Substitution Position(s) | Activating/Directing Group |
| Halogenation | NBS, Br₂ | C-4, C-6 | -OCH₃ (ortho, para) |
| Nitration | HNO₃/H₂SO₄ | C-4, C-6 | -OCH₃ (ortho, para) |
| Acylation | CH₃COCl/AlCl₃ | C-4, C-6 | -OCH₃ (ortho, para) |
Modifications of Methoxy Groups (e.g., Demethylation, Transalkylation)
The methoxy groups on the phenyl ring of this compound are susceptible to cleavage, a common reaction for aryl methyl ethers. This demethylation is a critical transformation as it can significantly alter the electronic properties of the aromatic ring and provide a handle for further functionalization.
Demethylation:
The selective cleavage of one or both methoxy groups can be achieved using various reagents. The choice of reagent and reaction conditions can influence the regioselectivity of the demethylation. Common reagents used for the demethylation of dimethoxy-aromatic compounds include strong Lewis acids like boron tribromide (BBr₃) and trimethylsilyl (B98337) iodide (TMSI), as well as nucleophilic reagents like thiolates.
For instance, in studies on 2,4-dimethoxyquinolines, BBr₃ has been shown to effect regioselective demethylation. researchgate.net Similarly, a reagent system of TMSI and 4-(dimethylamino)pyridine (DMAP) has been employed for the demethylation of related compounds. researchgate.net The use of a thiolate anion presents another viable method for demethylation, potentially offering different regioselectivity compared to Lewis acid-based methods. rsc.org
| Reagent | Typical Conditions | Potential Outcome for this compound |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Mono- or di-demethylation to the corresponding phenols |
| Trimethylsilyl iodide (TMSI) | Inert solvent (e.g., CH₂Cl₂ or MeCN), often with a base | Silylated phenol (B47542) intermediates, followed by hydrolysis to phenols |
| Thiolate anions (e.g., EtS⁻) | High-boiling polar aprotic solvent (e.g., DMF) | Nucleophilic demethylation to form the corresponding phenolates |
Transalkylation:
Transalkylation, the replacement of the methyl group of an ether with a different alkyl group, is a less common modification for dimethoxybenzenes compared to demethylation. This transformation typically requires specific catalysts and conditions and is not as widely documented for compounds of this nature.
Ortho-Lithiation and Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org
The methoxy group is a well-established and effective DMG. wikipedia.org In the case of this compound, both methoxy groups can direct the lithiation. The regioselectivity of the deprotonation will be influenced by several factors, including the relative directing ability of the methoxy groups, the steric hindrance imposed by the imidazolidin-2-one substituent, and the reaction conditions (base, solvent, temperature).
Mechanism of Directed Ortho-Metalation:
The generally accepted mechanism for DoM involves the initial coordination of the organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG (in this case, the oxygen of a methoxy group). wikipedia.org This coordination brings the organolithium into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups.
The presence of two methoxy groups on the phenyl ring of this compound presents an interesting case for regioselectivity. In 1,4-dimethoxybenzene, lithiation occurs at the position ortho to one of the methoxy groups. For this compound, the imidazolidin-2-one group at the 1-position will exert a significant steric and electronic influence, likely directing the lithiation to the less hindered ortho position. Competition experiments with related dimethoxybenzene derivatives have helped establish a hierarchy of directing group ability. uwindsor.ca
| Position | Directing Group(s) | Steric Hindrance | Predicted Reactivity |
| C6 | 2-Methoxy and 1-Imidazolidin-2-one | High | Less favored |
| C3 | 2-Methoxy and 5-Methoxy | Moderate | Potentially favored |
| C4 | 5-Methoxy | Low | Less likely due to lack of activation from the 2-methoxy group |
Detailed Mechanistic Investigations of Complex Transformations
While specific mechanistic studies on complex transformations of this compound are scarce, general principles and studies on related imidazolidin-2-one systems can provide valuable insights.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for understanding reaction mechanisms, including the determination of reaction orders, rate constants, and activation energies. For imidazolidin-2-ones, kinetic studies have been performed on their formation and hydrolysis.
For example, the kinetics of decomposition of 4-imidazolidinone prodrugs have been studied in aqueous solutions, revealing dependencies on pH and the nature of substituents. nih.gov In some cases, the hydrolysis follows apparent first-order kinetics, while under other conditions, reversible first- and second-order kinetics are observed. nih.gov The pH-rate profiles can provide information about the involvement of protonated species and changes in the rate-limiting step. nih.gov
In the context of the synthesis of imidazolidin-2-ones, kinetic studies on the transformation of ethylenediamine (B42938) carbamate (B1207046) to imidazolidin-2-one over a CeO₂ catalyst have been conducted. acs.org These studies determined the reaction to be zero-order with respect to the carbamate and provided an apparent activation energy of 97 kJ mol⁻¹. acs.org
Intermediate Identification and Trapping Experiments
The identification of reaction intermediates is a cornerstone of mechanistic investigation. In the synthesis of substituted imidazolidin-2-ones, various intermediates have been proposed and, in some cases, identified.
For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, the proposed mechanism involves the formation of a 5-methoxyimidazolidin-2-one intermediate (A), which then eliminates methanol (B129727) to form an iminium cation (B). nih.gov This iminium cation can then react with a nucleophile. nih.gov Computational studies have been used to support the existence and relative energies of these intermediates. nih.gov
In base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, a deprotonated urea intermediate is proposed. acs.org For the formation of imidazol-2-ones, an allenamide intermediate is suggested as the most feasible pathway, supported by DFT studies. acs.org
Trapping experiments are a powerful tool for confirming the existence of transient intermediates. While no specific trapping experiments for reactions involving this compound were found in the reviewed literature, this technique would be invaluable for confirming the formation of, for example, the aryllithium intermediate in directed ortho-metalation reactions.
Transition State Analysis and Energy Profiles
Computational chemistry plays a vital role in elucidating reaction mechanisms through the analysis of transition states and the calculation of reaction energy profiles. For the formation of imidazolidin-2-ones, quantum chemistry calculations have been employed to rationalize the regioselectivity of certain reactions.
In the synthesis of 4-substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas, the energies of the transition states (TS2 and TS3) for the reaction of isomeric iminium cations with a nucleophile were calculated. nih.gov These calculations helped to explain the observed regioselectivity of the reaction.
Similarly, for the base-catalyzed synthesis of imidazolidin-2-ones from propargylic ureas, DFT calculations have been used to map out the most feasible reaction mechanism. acs.org These studies can provide the Gibbs free energy values for intermediates and transition states, offering a quantitative picture of the reaction pathway. acs.org
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one, a suite of one- and two-dimensional experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to map out the complete molecular framework.
Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework and spatial relationships within the molecule. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent methylene (B1212753) protons (-CH₂-CH₂-) within the imidazolidinone ring. It would also show correlations between the coupled aromatic protons on the dimethoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov This allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, protons. For the target molecule, it would link the methylene proton signals to their corresponding carbon signals in the imidazolidinone ring and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. nih.gov HMBC is critical for connecting different parts of the molecule. Key correlations would be expected from the aromatic protons to the quaternary carbons of the dimethoxyphenyl ring, and crucially, from the imidazolidinone methylene protons to the aromatic carbon attached to the nitrogen atom (C1 of the phenyl ring), confirming the connectivity between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This is invaluable for determining stereochemistry and conformational preferences. For this molecule, NOESY could show correlations between the protons of one of the methoxy (B1213986) groups (-OCH₃) and the aromatic proton at the C6 position, confirming their spatial proximity. It could also reveal spatial relationships between the protons of the imidazolidinone ring and the ortho-protons of the phenyl ring, providing insight into the preferred rotational conformation (dihedral angle) around the C-N bond connecting the two rings.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | -CH₂-CH₂- (imidazolidinone); Ar-H ↔ Ar-H | J-coupling networks within spin systems |
| HSQC | ¹H ↔ ¹³C (1-bond) | -CH₂- ↔ -CH₂- ; Ar-H ↔ Ar-CH | Direct C-H connectivity |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Imidazolidinone H ↔ Phenyl C1; Ar-H ↔ Methoxy C | Connectivity between functional groups and rings |
| NOESY | ¹H ↔ ¹H (space) | Methoxy H ↔ Ar-H (ortho); Imidazolidinone H ↔ Phenyl H | Through-space proximity and conformation |
Dynamic NMR (DNMR) spectroscopy is used to study molecular motions that occur on the NMR timescale, such as conformational changes. nih.gov For this compound, two primary dynamic processes could be investigated:
Imidazolidinone Ring Puckering: The five-membered imidazolidinone ring is not planar and can undergo rapid conformational exchange between different puckered forms (e.g., envelope or twist conformations). At low temperatures, this exchange may slow down sufficiently to be observed as separate signals for axially and equatorially oriented protons, which would appear as a single averaged signal at room temperature.
Rotation around the C-N Bond: Rotation around the single bond connecting the phenyl ring to the imidazolidinone nitrogen might be hindered. DNMR studies across a range of temperatures could determine the energy barrier for this rotation.
By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to calculate the activation energies (ΔG‡) for these conformational processes.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, making it particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. semanticscholar.orgresearchgate.net Different polymorphs can have distinct physical properties. Since molecules in a crystal have fixed orientations, ssNMR spectra are sensitive to the local electronic environment and internuclear distances, which can differ between polymorphs. researchgate.net
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid compound. irispublishers.com Distinct sets of peaks in the ¹³C CP/MAS spectrum would be definitive evidence of a polymorphic mixture, with each set corresponding to a unique crystalline form.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₁H₁₄N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 223.1077. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecule, which offers structural verification. youtube.com The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
A plausible fragmentation pathway would involve:
Cleavage of the bond between the phenyl ring and the nitrogen atom.
Loss of the methoxy groups as methyl radicals or formaldehyde (B43269).
Fragmentation of the imidazolidinone ring through various ring-opening mechanisms.
Table 2: Predicted HRMS Fragmentation of [C₁₁H₁₄N₂O₃+H]⁺
| m/z (Predicted) | Formula of Fragment | Likely Origin |
| 223.1077 | [C₁₁H₁₅N₂O₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 192.0917 | [C₁₀H₁₂N₂O₂]⁺ | Loss of formaldehyde (CH₂O) from a methoxy group |
| 138.0655 | [C₈H₁₀O₂]⁺ | 2,5-Dimethoxyaniline fragment |
| 85.0655 | [C₄H₅N₂O]⁺ | Imidazolidin-2-one fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. dntb.gov.ua For this compound, characteristic vibrational modes would confirm its structure.
C=O Stretch: A strong absorption band in the FT-IR spectrum, typically around 1680-1720 cm⁻¹, corresponding to the carbonyl group of the cyclic urea (B33335) (imidazolidinone).
C-O Stretch: Bands associated with the aryl-alkyl ether linkages of the two methoxy groups, usually found in the 1250-1000 cm⁻¹ region.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
C-N Stretch: Vibrations associated with the C-N bonds of the imidazolidinone ring.
C-H Stretch: Signals for aromatic and aliphatic C-H bonds typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
In the solid state, the position of the C=O stretching vibration is particularly sensitive to intermolecular interactions. A shift to a lower frequency compared to its position in a non-polar solvent can indicate the presence of intermolecular hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor. nih.govosti.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1720 |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |
| Methoxy (C-O) | Asymmetric/Symmetric Stretch | 1000 - 1250 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. mdpi.com
For this compound, a crystallographic analysis would reveal:
Absolute Confirmation of Connectivity: Unambiguously confirming the atomic connections.
Molecular Conformation: The precise puckering of the imidazolidinone ring and the exact dihedral angle between the mean planes of the phenyl and imidazolidinone rings in the solid state.
Intermolecular Interactions: How the molecules arrange themselves in the crystal lattice. This would reveal any hydrogen bonds (e.g., C-H···O interactions involving the carbonyl oxygen), π-π stacking between aromatic rings, or other van der Waals forces that stabilize the crystal structure. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description | Significance |
| Bond Lengths | Distance between bonded atoms (e.g., C=O, C-N, C-C) | Confirms bond orders and electronic structure |
| Bond Angles | Angle between three connected atoms | Defines molecular geometry and ring strain |
| Torsion Angles | Angle between two planes defined by four atoms | Describes conformation (e.g., ring pucker, rotation around single bonds) |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal | Defines the crystal system and density |
| Packing Motif | Arrangement of molecules in the crystal lattice | Reveals intermolecular forces like hydrogen bonding and π-stacking |
Lack of Publicly Available Research Data on the Chiroptical Properties of this compound
Despite a thorough search of scientific literature and chemical databases, no specific research detailing the advanced spectroscopic and structural characterization of the chemical compound this compound, specifically focusing on its chiroptical properties, could be located. As a result, the generation of an article subsection on the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for this compound, as requested, is not possible at this time.
The investigation sought to find detailed research findings and data tables related to the use of chiroptical spectroscopy for determining the enantiomeric purity and absolute configuration of this compound. However, the search yielded no dedicated studies or datasets for this particular molecule.
Chiroptical spectroscopy, which includes techniques like CD and ORD, is fundamental in the study of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are invaluable for confirming the enantiomeric purity of a sample and for assigning the absolute configuration of its stereocenters.
While general principles and applications of these techniques to various classes of chiral compounds, including some imidazolidinone derivatives, are well-documented, specific experimental data or theoretical calculations for this compound are absent from the public domain. The synthesis and basic characterization of related imidazolidin-2-one structures have been reported in various contexts, but detailed stereochemical analysis using chiroptical methods for this specific compound has not been published.
Consequently, without any research findings, data tables, or spectroscopic information to draw upon, the requested article section on the advanced spectroscopic and structural characterization of this compound cannot be produced. Further empirical research would be required to generate the data necessary to fulfill this request.
Computational and Theoretical Investigations of 1 2,5 Dimethoxyphenyl Imidazolidin 2 One
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are instrumental in elucidating the fundamental properties of 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one. Methods like DFT, particularly with functionals such as B3LYP, are frequently employed to balance computational cost and accuracy in studying such organic molecules. nih.govdergipark.org.tr
The three-dimensional arrangement of atoms in this compound is critical to its properties and interactions. Geometry optimization using computational methods seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this molecule, the process would involve systematically exploring the rotational freedom around the single bonds, particularly the bond connecting the dimethoxyphenyl ring to the imidazolidinone ring.
Table 1: Hypothetical Torsional Energy Profile for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.8 |
| 30 | 2.1 |
| 60 | 0.0 |
| 90 | 1.5 |
| 120 | 4.2 |
| 150 | 6.5 |
| 180 | 7.0 |
Note: This table is illustrative and based on typical energy barriers in similar molecular systems.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. plos.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO is likely distributed over the imidazolidin-2-one moiety, particularly the carbonyl group. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. plos.org A smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov This analysis would likely reveal significant electron delocalization from the oxygen atoms of the methoxy (B1213986) groups to the phenyl ring and potential interactions between the lone pairs of the nitrogen and oxygen atoms and antibonding orbitals within the molecule.
Table 2: Calculated Electronic Properties of a Representative Aryl-Substituted Imidazolidinone
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are representative and would require specific calculations for this compound.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra. researchgate.net
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals of the aromatic protons and carbons, as well as those of the imidazolidinone ring.
IR Frequencies: The vibrational frequencies in an infrared spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, aiding in the identification of characteristic functional group vibrations, such as the C=O stretch of the imidazolidinone ring and the C-O stretches of the methoxy groups. nih.gov
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net These calculations would likely predict π-π* transitions associated with the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |
| Imidazolidinone CH₂ | 3.2 - 3.8 ppm | |
| Methoxy CH₃ | 3.7 - 3.9 ppm | |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
| Aromatic Carbons | 110 - 160 ppm | |
| IR | C=O Stretch | ~1700 cm⁻¹ |
| C-O Stretch (Aryl-Ether) | 1200 - 1250 cm⁻¹ | |
| UV-Vis | λmax | ~280 nm |
Note: These are estimated values based on computational studies of similar compounds.
Elucidation of Reaction Mechanisms and Reaction Pathways via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. researchgate.net For this compound, computational methods can be used to explore its formation and subsequent reactions.
To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate and characterize the geometry and energy of transition states. For instance, in the synthesis of imidazolidin-2-ones, a key step is often an intramolecular cyclization. mdpi.com Locating the transition state for this cyclization would reveal the precise geometry of the atoms as the ring is formed.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.
By calculating the energies of the reactants, intermediates, transition states, and products, a free energy profile for a reaction can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction. The height of the energy barrier (the difference in energy between the reactant and the transition state) determines the reaction rate.
Table 4: Hypothetical Energetics for a Key Reaction Step Involving an Imidazolidinone Derivative
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Product | -15.8 |
Note: This table illustrates a typical energy profile for a single reaction step.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations provide detailed insights into the dynamic behavior of a compound and its interactions with biological targets, which is crucial in fields like drug discovery. escholarship.org For this compound, MD simulations have been employed to validate its stability when complexed with specific protein targets.
In a computational study investigating potential agents against SARS-CoV-2, this compound (referred to as Compound 1) was docked into the active sites of four key proteins: Human receptor-ACE2, the receptor-binding domain (RBD) of the SARS-CoV-2 S-protein, Papain-like protein of SARS-CoV-2 (PLpro), and the reverse transcriptase of SARS-CoV-2 (RdRp). nih.gov Following the molecular docking, MD simulations were performed to assess the stability of the resulting protein-ligand complexes. nih.gov
The stability of these complexes is a key indicator of the potential inhibitory activity of the compound. The simulations, conducted using the YASARA suite, validated the stability of the complex formed between this compound and the studied proteins. nih.gov This stability suggests that the compound can maintain favorable interactions within the binding pocket of these targets, which is a prerequisite for potential biological activity. nih.gov Such computational validation is a critical step in assessing the viability of a compound for further development. nih.gov
Prediction of Structure-Reactivity Relationships and Selectivity Patterns
The structure-reactivity relationship of a molecule describes how its chemical structure influences its reactivity. This can be investigated using computational quantum chemistry methods like Density Functional Theory (DFT), which can calculate various electronic properties of a molecule. nih.govresearchgate.net These properties, derived from Frontier Molecular Orbital (FMO) theory, help in understanding and predicting a compound's reactivity and kinetic stability. nih.gov
For this compound, DFT calculations were used to determine several quantum chemical descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a larger gap implies higher stability and lower chemical reactivity. nih.gov
In a comparative study, this compound was found to have the highest HOMO-LUMO gap (5.349 eV) among the five compounds tested, indicating it has the lowest reactivity and greatest stability in that series. nih.gov Other calculated electronic properties that help to delineate its reactivity profile include electronic chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative basis for understanding the molecule's tendency to accept or donate electrons, which is fundamental to its chemical interactions.
The following table summarizes the key quantum chemical descriptors calculated for this compound and related compounds from the study. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Potential (μ) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| This compound | -6.043 | -0.694 | 5.349 | -3.368 | 3.368 | 2.674 | 2.118 |
| Compound 2 | -5.708 | -0.686 | 5.022 | -3.197 | 3.197 | 2.511 | 2.035 |
| Compound 3 | -6.045 | -0.838 | 5.207 | -3.441 | 3.441 | 2.603 | 2.274 |
| Compound 4 | -5.918 | -0.743 | 5.175 | -3.330 | 3.330 | 2.587 | 2.148 |
| Compound 5 | -5.842 | -0.819 | 5.023 | -3.330 | 3.330 | 2.511 | 2.209 |
Data sourced from a computational study on potential anti-Covid-19 agents. nih.gov
These theoretical investigations, combining molecular dynamics with quantum chemical calculations, provide a comprehensive, albeit preliminary, understanding of the dynamic behavior and reactivity profile of this compound.
Synthesis and Comprehensive Characterization of Analogs and Derivatives of 1 2,5 Dimethoxyphenyl Imidazolidin 2 One
Systematic Synthesis of Substituted Imidazolidin-2-one Analogs
The synthesis of imidazolidin-2-one analogs, derivatives of the core structure 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one, can be achieved through various established and novel synthetic methodologies. These approaches allow for systematic modifications at both the N1-aryl substituent and the imidazolidin-2-one ring itself, providing a diverse library of compounds for further study.
Variations on the 2,5-Dimethoxyphenyl Substituent
The substitution pattern on the N1-phenyl ring can be readily altered by employing appropriately substituted starting materials in common synthetic routes. A highly regioselective method involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)-N'-aryl ureas with electron-rich aromatic or heterocyclic C-nucleophiles. mdpi.comnih.gov This approach begins with the synthesis of precursor ureas from the corresponding aryl isocyanates. mdpi.com Subsequent cyclization in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), with a C-nucleophile yields 4-substituted-1-aryl-imidazolidin-2-ones. mdpi.com
This methodology has been successfully applied to generate a range of analogs where the N1-phenyl group is modified with various substituents. For instance, starting with 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)urea or 1-(2,2-dimethoxyethyl)-3-(m-tolyl)urea allows for the introduction of chloro or methyl groups at different positions on the phenyl ring. mdpi.com This demonstrates the versatility of the method for creating analogs with diverse electronic properties on the N1-aryl moiety, moving beyond the 2,5-dimethoxy pattern.
Another powerful technique is the palladium-catalyzed carboamination of N-allylureas. nih.govorganic-chemistry.org This reaction constructs the imidazolidin-2-one ring by coupling an N-allyl-N'-arylurea with an aryl bromide. nih.gov By selecting different substituted N'-aryl ureas, a variety of analogs can be synthesized. Good to excellent yields have been reported for substrates bearing N3-aryl groups, highlighting the method's suitability for creating diverse N-aryl substituted imidazolidin-2-ones. nih.gov
The following table summarizes the synthesis of various N1-aryl substituted imidazolidin-2-one analogs, showcasing the flexibility of these synthetic strategies.
| N1-Aryl Substituent | Synthetic Method | Key Precursors | Reference |
|---|---|---|---|
| Phenyl | Acid-catalyzed cyclization | 1-(2,2-Dimethoxyethyl)-3-phenylurea | mdpi.com |
| 4-Chlorophenyl | Acid-catalyzed cyclization | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | mdpi.com |
| 3-Methylphenyl (m-tolyl) | Acid-catalyzed cyclization | 1-(2,2-Dimethoxyethyl)-3-(m-tolyl)urea | mdpi.com |
| 3-Chlorophenyl | Acid-catalyzed cyclization | 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | mdpi.com |
| 4-Bromophenyl | Base-mediated cyclization | N-(4-bromophenyl)-N'-(2-chloroethyl)urea | researchgate.net |
| 4-Methylthiophenyl | Base-mediated cyclization | N-(2-chloroethyl)-N'-(4-(methylthio)phenyl)urea | researchgate.net |
Modifications to the Imidazolidin-2-one Ring (e.g., Alkylations, Halogenations)
Modifications to the imidazolidin-2-one ring itself, such as alkylation at the N3 position or substitution at the carbonyl group, introduce further structural diversity.
Alkylations: N-alkylation can be readily achieved on a pre-formed imidazolidin-2-one ring. For example, 1-phenyl-4-(6-hydroxybenzo[d] nih.govekb.egdioxol-5-yl)imidazolidin-2-one can be methylated at the N3 position to yield the corresponding 3-methyl derivative. mdpi.com Mechanochemical methods, which involve solvent-free ball milling, have also been shown to be effective for the N-alkylation of various imides using alkyl halides in the presence of a base like potassium carbonate, presenting an environmentally friendly alternative. beilstein-journals.org
Thionation and Other Carbonyl Modifications: The carbonyl group of the imidazolidin-2-one ring can be replaced to form analogs such as 2-thioxoimidazolidin-4-ones. These are commonly synthesized from amino acid derivatives, which are reacted with isothiocyanates. nih.gov For instance, C-phenylglycine can be reacted with phenyl isothiocyanate, followed by acid-catalyzed cyclization, to yield 3,5-diphenyl-2-thioxo-imidazolidin-4-one. nih.gov This demonstrates a route to bioisosteric analogs where the oxygen of the urea (B33335) moiety is replaced by sulfur. ekb.egnih.govekb.eg These 2-thioxo-4-imidazolidinone scaffolds serve as versatile intermediates for the synthesis of a wide array of substituted derivatives. ekb.egekb.eg
Halogenation: While direct halogenation of the imidazolidin-2-one ring is not extensively documented in the provided literature, general principles of heterocyclic chemistry suggest potential pathways. Halogenation reactions on heterocyclic systems can be complex, often requiring specific catalysts or conditions depending on the substrate's reactivity. mt.com For example, electrophilic halogenation of alkenes proceeds via a halonium ion intermediate, leading to anti-addition, a principle that underscores the stereochemical considerations in such reactions. youtube.com The synthesis of N-halamine derivatives, where a halogen is bonded to a nitrogen atom, is a related area of interest, though it typically involves different reactivity patterns than C-halogenation.
The table below provides examples of modifications made to the imidazolidin-2-one ring.
| Modification Type | Resulting Structure | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|---|
| N3-Alkylation | 1-Aryl-3-alkyl-imidazolidin-2-one | Alkylation of 1-aryl-imidazolidin-2-one | Alkyl halide, Base (e.g., NaH, K₂CO₃) | mdpi.combeilstein-journals.org |
| Thionation | 3,5-Disubstituted-2-thioxo-imidazolidin-4-one | Condensation and cyclization | Amino acid, Isothiocyanate, Acid | nih.gov |
Synthesis of Fused Ring Systems Incorporating the Imidazolidin-2-one Core
The imidazolidin-2-one core is a valuable synthon for constructing more complex, fused heterocyclic systems. These reactions typically involve leveraging the reactivity of the nitrogen atoms or substituents on the imidazolidinone ring to build additional rings.
A notable example is the synthesis of imidazo[4,5-b]quinoxaline derivatives. This can be achieved by reacting substituted imidazolidinone derivatives with ortho-diamines. For instance, 1-aryl-5-imino-4-thioxoimidazolidin-2-ones, when treated with o-phenylenediamines, undergo a condensation-cyclization sequence to afford the corresponding imidazo[4,5-b]quinoxalin-2(3H)-ones. johnshopkins.edu This transformation builds a quinoxaline (B1680401) ring onto the imidazole (B134444) portion of the parent heterocycle.
Palladium-catalyzed methodologies also provide a pathway to fused systems. An intramolecular diamination of alkenes, catalyzed by Pd(II), can be used to construct 5-, 6-, and 7-membered rings fused to the imidazolidin-2-one scaffold. mdpi.com Furthermore, a gold(I)-catalyzed 5-exo-trig cyclization of an N-allyl-N'-phenylurea forms the imidazolidin-2-one ring, which can then undergo a subsequent gold(III)-catalyzed C-H functionalization to yield indoline (B122111) products through a formal [3+2] annulation. mdpi.com
Comparative Reactivity Studies of Structurally Modified Analogs
The reactivity of imidazolidin-2-one derivatives can be significantly influenced by the nature of the substituents on the ring, particularly at the nitrogen atoms. Comparative studies on structurally related analogs reveal how these modifications dictate the course of chemical transformations.
Research on 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones provides a clear example of this substituent-dependent reactivity. aip.orgresearchgate.net When the unsubstituted analog (N1-H, N3-H) is heated with urea in dimethylacetamide (DMA), it undergoes a reaction to form trifluoromethylated glycoluril. researchgate.net In stark contrast, the N1-phenyl substituted analog, under the same conditions, yields trifluoromethylated imidazooxazol and hydantoin (B18101) instead. researchgate.net
The reactions of these same imidazolidines with N,N-dinucleophiles like thiosemicarbazide (B42300) and guanidine (B92328) carbonate further highlight these differences. aip.org The outcome is dependent on both the N-substituent and the solvent. The unsubstituted imidazolidin-2-one reacts with thiosemicarbazide to give imidazothiazole and triazine products, resulting from substitution of the ureide fragment. aip.org Conversely, the N-methyl and N-phenyl substituted analogs primarily yield rearrangement products, specifically hydantoins, when treated with either thiosemicarbazide or guanidine carbonate in DMA. aip.org This rearrangement involves the migration of a CF3 group.
These findings demonstrate that the presence of an N-alkyl or N-aryl substituent fundamentally alters the reaction pathway, favoring rearrangement over the substitution/cyclization reactions observed for the unsubstituted parent compound.
| Imidazolidin-2-one Analog | Reactant | Conditions | Major Products | Reference |
|---|---|---|---|---|
| Unsubstituted CF₃-imidazolidinone | Urea | DMA, heat | Trifluoromethylated glycoluril | researchgate.net |
| N-Phenyl CF₃-imidazolidinone | Urea | DMA, heat | Trifluoromethylated imidazooxazol, Hydantoin | researchgate.net |
| Unsubstituted CF₃-imidazolidinone | Thiosemicarbazide | DMA, heat | Imidazothiazole, Triazines | aip.org |
| N-Methyl/N-Phenyl CF₃-imidazolidinone | Thiosemicarbazide / Guanidine carbonate | DMA, heat | Hydantoins (rearrangement products) | aip.org |
Stereochemical Implications in Analog Synthesis
The synthesis of substituted imidazolidin-2-ones often involves the formation of new stereocenters, making stereocontrol a critical aspect of their preparation. Several synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Palladium-catalyzed intramolecular carboamination of N-allylureas is a powerful method for the stereoselective synthesis of 4,5-disubstituted imidazolidin-2-ones. nih.govresearchgate.net This reaction proceeds via a catalytic cycle that involves the syn-insertion of the alkene into a palladium-nitrogen bond. nih.govmdpi.com This mechanistic feature translates into a net syn-addition of the nitrogen and aryl groups across the double bond of the allyl precursor, resulting in excellent diastereoselectivity (>20:1) for the formation of the cis-substituted product when using cyclic or E-1,2-disubstituted alkenes. nih.gov The stereochemistry of the product is therefore directly controlled by the geometry of the starting alkene and the concerted nature of the key bond-forming steps. nih.gov
The imidazolidin-2-one scaffold itself can also serve as a chiral auxiliary to direct the stereochemical outcome of reactions on appended side chains. This application is a cornerstone of asymmetric synthesis. nih.gov
Furthermore, the development of catalytic asymmetric methods allows for the synthesis of enantioenriched imidazolidin-2-ones. For example, the Pd-catalyzed intermolecular asymmetric diamination of 1,3-dienes using chiral pyridine-oxazoline ligands can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com Similarly, chiral Brønsted acids have been used as catalysts for the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines to generate chiral imidazolidines with high levels of stereocontrol. nih.gov The catalyst orchestrates the spatial arrangement of the reactants in the transition state, favoring the formation of one enantiomer over the other. nih.gov The relative stereochemistry of the final products is often confirmed through techniques such as 1H-NMR and, definitively, by X-ray crystallography. rsc.org
Non Pharmacological Applications and Utility in Materials and Chemical Science
Utility as Key Synthetic Intermediates in Complex Molecule Synthesis
The imidazolidin-2-one scaffold is a well-established and valuable building block in modern organic synthesis. mdpi.com These cyclic ureas are recognized as important synthetic intermediates that can be converted into a diverse range of more complex structures, including vicinal diamines, which are themselves crucial components in organic and medicinal chemistry. mdpi.comnih.govnih.gov The general stability of the imidazolidin-2-one ring allows for chemical modifications at other parts of the molecule, making it a reliable core structure for multi-step synthetic pathways.
The presence of the 2,5-dimethoxyphenyl group in 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one offers specific advantages. The methoxy (B1213986) groups can influence the molecule's solubility and reactivity. Furthermore, the aromatic ring provides a site for further functionalization through electrophilic aromatic substitution reactions, allowing for the attachment of additional chemical moieties and the construction of elaborate molecular architectures. The rapid assembly of complex molecules from versatile building blocks is a cornerstone of efficient chemical synthesis, minimizing waste and reducing reaction times. mdpi.comnih.gov
Table 1: Synthetic Utility of the Imidazolidin-2-one Scaffold
| Application | Transformation | Resulting Structure | Reference |
|---|---|---|---|
| Precursor | Ring-opening hydrolysis | 1,2-Diamines | nih.gov |
| Intermediate | N-functionalization | Substituted cyclic ureas | mdpi.com |
| Building Block | Palladium-catalyzed diamination | Chiral imidazolidin-2-ones | mdpi.com |
| Scaffold | Intramolecular cyclization | Fused heterocyclic systems | nih.gov |
Applications in Advanced Materials Science
The structural characteristics of this compound suggest its potential for use in the creation of advanced materials, including polymers, coatings, and functional systems.
The imidazolidin-2-one moiety can be incorporated into polymeric structures. Compounds containing this ring system can be designed to act as monomers for polymerization reactions. The nitrogen atoms within the ring can become part of a polymer backbone, or the entire molecule can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties. The rigidity of the imidazolidin-2-one ring and the bulky 2,5-dimethoxyphenyl group would likely impart specific properties to the resulting polymer, such as increased thermal stability and a higher glass transition temperature.
Furthermore, derivatives of imidazolidin-2-one can function as cross-linking agents. google.com Cross-linking is a critical process in polymer chemistry that creates a network structure, transforming thermoplastic materials into thermosets with enhanced mechanical strength, chemical resistance, and thermal stability. mdpi.comnih.gov By synthesizing a derivative of this compound with two or more reactive sites, it could be used to link polymer chains together, forming a durable three-dimensional network. google.comyg-1.com
Polymers derived from or cross-linked with imidazolidin-2-one-based compounds are suitable for high-performance applications like functional coatings and adhesives. ontosight.ai The cross-linked polymer network can create coatings that are highly resistant to abrasion, solvents, and environmental degradation. The 2,5-dimethoxyphenyl group could potentially enhance adhesion to aromatic substrates through favorable π-π stacking interactions. The polarity of the urea (B33335) functionality within the imidazolidin-2-one ring can also contribute to strong adhesive properties on various surfaces.
Smart materials, or responsive systems, are materials designed to change their properties in response to external stimuli such as light, temperature, pH, or an electric field. sci-hub.se While direct research on this compound in this area is not extensively documented, its chemical structure suggests potential. The electron-rich 2,5-dimethoxyphenyl ring is a chromophore that absorbs UV light and could potentially be used to create photo-responsive materials. Additionally, this group could impart redox activity, allowing a material incorporating it to respond to electrical or chemical redox stimuli. The urea component of the imidazolidin-2-one ring contains hydrogen bond donors and acceptors, which could be sensitive to changes in pH or solvent polarity, leading to tunable material properties.
Applications in Catalysis and Ligand Design
The field of asymmetric synthesis relies heavily on molecules that can control the stereochemical outcome of a reaction. The imidazolidin-2-one framework is a foundational structure for a class of such molecules.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction towards the formation of a single enantiomer of the product. wikipedia.orgwilliams.edu Imidazolidin-2-ones are a well-regarded class of chiral auxiliaries, often used to achieve high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. mdpi.comresearchgate.netnih.gov
A chiral version of this compound could be synthesized from chiral precursors and employed as an auxiliary. In such a role, the bulky and electronically defined 2,5-dimethoxyphenyl group would act as a stereodirecting group. It would sterically block one face of a reactive intermediate (such as an enolate), forcing an incoming reagent to approach from the opposite, less-hindered face. This directed attack leads to the preferential formation of one diastereomer of the product. After the reaction, the auxiliary can be chemically cleaved from the product and potentially recovered for reuse, leaving behind an enantiomerically enriched molecule. williams.edunih.gov The effectiveness of such auxiliaries is often demonstrated by the high diastereomeric excess (de) observed in the products. nih.gov
Table 2: Representative Asymmetric Reactions Using Imidazolidinone-Type Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary Type | Substrate | Reagent | Diastereoselectivity (de) | Reference |
|---|---|---|---|---|---|
| Alkylation | Polymer-supported 2-imidazolidinone | Acylated auxiliary | Benzyl (B1604629) bromide | >99% | nih.gov |
| Aldol Reaction | C2 symmetric 1,3-diacylimidazolidin-2-one | Boron enolate of acylated auxiliary | Aldehyde | High | researchgate.net |
| Diels-Alder | Ephedrine-based imidazolidin-2-one | N-enoylimidazolidin-2-one | Diene | High | researchgate.net |
| Alkylation | Polymer-supported 2-imidazolidinone | Acylated auxiliary | Allyl iodide | >99% | nih.gov |
Ligands for Transition Metal-Catalyzed Reactions
While the use of this compound itself as a directing ligand in transition metal catalysis is not extensively documented in scientific literature, the imidazolidin-2-one scaffold has a significant relationship with transition metal chemistry, primarily in the context of its synthesis. Numerous catalytic strategies have been developed to construct the imidazolidin-2-one ring system, highlighting the interplay between these heterocycles and metal catalysts.
Palladium (Pd) catalysis is a prominent method for synthesizing substituted imidazolidin-2-ones. One established route involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides. mdpi.comnih.gov This reaction forms two bonds and can create up to two stereocenters in a single step. nih.gov Similarly, palladium catalysts are used for the intramolecular diamination of alkenes, which directly yields the cyclic urea structure. mdpi.comorganic-chemistry.org
Other transition metals have also been employed in the synthesis of this heterocyclic core.
Copper (Cu): Copper-mediated strategies have been used for the diamination of N-allylic ureas. mdpi.com
Gold (Au): Gold(I)-catalyzed hydroamination of N-allylic ureas is another effective method for creating the imidazolidin-2-one ring with high diastereoselectivity. mdpi.com
Nickel (Ni): Nickel-catalyzed cycloaddition of aziridines with isocyanates can produce imidazolidinone derivatives. organic-chemistry.org
Iron (Fe): Iron-catalyzed methodologies have been developed for constructing the imidazolidin-2-one scaffold through processes like the anti-aminooxygenation of specific urea derivatives. mdpi.com
These synthetic routes underscore the importance of transition metal catalysis in accessing the imidazolidin-2-one framework. Although direct application as a ligand is not a primary role for this compound, its synthesis is intrinsically linked to advances in transition metal-catalyzed bond-forming reactions.
| Metal Catalyst | Reaction Type | Reference |
|---|---|---|
| Palladium (Pd) | Carboamination of N-allylureas | mdpi.comnih.gov |
| Palladium (Pd) | Intramolecular diamination of alkenes | mdpi.comorganic-chemistry.org |
| Copper (Cu) | Oxidative amination of N-allyl ureas | mdpi.com |
| Gold (Au) | Hydroamination of N-allylic ureas | mdpi.com |
| Nickel (Ni) | Cycloaddition of aziridines and isocyanates | organic-chemistry.org |
| Iron (Fe) | Aminooxygenation of allylbenzoyloxy ureas | mdpi.com |
Organocatalytic Applications
The imidazolidinone core is central to a renowned class of asymmetric organocatalysts known as MacMillan catalysts. sigmaaldrich.comsigmaaldrich.com Developed by David MacMillan, these catalysts are typically chiral, second-generation imidazolidinones that activate α,β-unsaturated aldehydes toward a variety of enantioselective transformations by forming a transient iminium ion. sigmaaldrich.comresearchgate.net Reactions catalyzed by these systems include Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and Michael additions, all of which generally proceed with high levels of enantioselectivity. sigmaaldrich.comsigmaaldrich.com
The structure of this compound, however, differs significantly from that of a typical MacMillan catalyst. Key features of MacMillan catalysts include:
A chiral backbone, often derived from an amino acid like phenylalanine. nih.gov
Specific substituents at the C5 position (e.g., a benzyl group) that dictate the steric environment for asymmetric induction. sigmaaldrich.com
The absence of an aromatic substituent directly on one of the ring nitrogens.
The subject compound, this compound, lacks the requisite chiral backbone and substitution pattern necessary for these specific organocatalytic applications. Therefore, it is not employed as a MacMillan-type catalyst. While the broader family of imidazolidinones has a celebrated history in organocatalysis, this specific derivative does not fit the established structural paradigm for such activity.
Use in Agrochemical Development (as Precursors or Intermediates)
The imidazolidin-2-one scaffold is a recurring structural motif in the development of agrochemicals, including herbicides, fungicides, and insecticides. atamanchemicals.comgoogleapis.com The parent compound, 2-imidazolidinone, is recognized as a building block for producing plant growth regulators, fungicides, and herbicides. atamanchemicals.comatamankimya.com It is also known to be a decomposition product of ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides, indicating its relevance in the lifecycle of certain agricultural treatments. atamanchemicals.comatamankimya.com
Research into related structures has shown promise for agrochemical applications:
Herbicides: Substituted 2,4,5-imidazolidinetriones and 2-thioxo-4,5-imidazolidinediones, which share the core five-membered ring, have been synthesized and evaluated for herbicidal activity. nih.gov Certain compounds in this class showed significant control over the growth of weeds in post-emergence tests. nih.gov
Fungicides: Hydantoin (B18101) (imidazolidine-2,4-dione) derivatives have been explored for their potential as fungicides. researchgate.netmdpi.com
Insecticides: Patents have been filed for imidazolidine (B613845) derivatives as active ingredients in insecticidal formulations. googleapis.com
While there is no direct evidence of this compound being used in a commercial agrochemical product, its core structure is well-established as a viable precursor and pharmacophore in this field. The 2,5-dimethoxyphenyl group can be further functionalized, making the compound a potentially useful intermediate for creating more complex and potent agrochemical agents.
| Agrochemical Class | Specific Imidazolidinone Derivative Class | Application/Role | Reference |
|---|---|---|---|
| Herbicides | 2,4,5-Imidazolidinetriones | Active Ingredient | nih.gov |
| Herbicides | 2-Thioxo-4,5-imidazolidinediones | Active Ingredient | nih.gov |
| Fungicides | Imidazolidine-2,4-diones (Hydantoins) | Active Ingredient | researchgate.netmdpi.com |
| Fungicides | 2-Imidazolidinone | Precursor / Degradation Product of EBDCs | atamanchemicals.comatamankimya.com |
| Insecticides | General Imidazolidine derivatives | Active Ingredient | googleapis.com |
| Plant Growth Regulators | 2-Imidazolidinone | Precursor | atamanchemicals.comatamankimya.com |
Industrial Applications (e.g., Formaldehyde (B43269) Scavenging, Process Additives)
One of the most significant industrial applications of the imidazolidin-2-one core is its role as a formaldehyde scavenger. atamankimya.comatamankimya.com The parent compound, 2-imidazolidinone (also known as ethyleneurea), is highly effective at capturing and reducing free formaldehyde in various industrial products and processes. atamankimya.com This is particularly important in industries that use amino-resins like urea-formaldehyde (UF), melamine-formaldehyde (MF), or phenol (B47542) formaldehyde (PF) resins, which are known to slowly release formaldehyde gas. atamankimya.comatamankimya.com
The scavenging action occurs through the reaction of formaldehyde with the N-H groups of the cyclic urea ring. Since this compound possesses one available N-H group, it is expected to retain this formaldehyde-scavenging capability.
Key industrial sectors where this function is valuable include:
Wood Products: In the manufacturing of particleboard, plywood, and fiberboard, imidazolidin-2-one can be added to urea-formaldehyde adhesives to minimize formaldehyde emissions from the final product. atamanchemicals.com
Textiles: It is used in the production of durable press and anti-crease finishes for fabrics to reduce formaldehyde release. atamankimya.com
Coatings and Paints: The compound can be added to water-based coatings, paints, and pigments as a de-aldehyde agent. atamanchemicals.com
Leather and Construction: It helps to lower the formaldehyde content in materials used in the leather and construction industries. atamankimya.com
Beyond formaldehyde scavenging, imidazolidin-2-one derivatives serve as versatile process additives. For instance, the parent compound is used as an additive in inks for inkjets to help disperse pigments and prevent nozzles from drying. atamanchemicals.comatamankimya.com It also acts as a raw material for the production of other chemicals, such as dimethylol ethylene (B1197577) urea, which is used in thermosetting resins. atamankimya.com The N-aryl substitution in this compound could modify its physical properties, such as solubility and thermal stability, potentially making it a useful process additive in specific polymer or formulation systems.
Advanced Analytical Methodologies for Detection and Quantification Excluding Biological Matrices
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile, thermally labile compounds like 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of modifiers like formic acid or buffers such as potassium dihydrogen phosphate (B84403) to the mobile phase can improve peak shape and resolution. nih.govmdpi.com
Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound is expected to exhibit strong absorbance. The selection of an optimal wavelength, likely between 200-400 nm, is crucial for achieving high sensitivity. impactfactor.org For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. researchgate.net This method allows for the determination of the compound's purity by comparing the main peak area to the areas of any impurity peaks. The method's validity is established through parameters like linearity, precision, accuracy, and robustness, in line with ICH guidelines. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar to non-polar compounds. nih.govnih.gov |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. mdpi.comnih.gov |
| Gradient | Isocratic or Gradient Elution | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to optimize separation for complex samples. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. nih.gov |
| Detection | UV-Vis at an appropriate wavelength (e.g., 215 nm, 254 nm) | The dimethoxyphenyl group allows for sensitive UV detection. impactfactor.org |
| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Temperature control ensures reproducible retention times. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound may be challenging due to its polarity and potential for thermal degradation at the high temperatures required for volatilization. nih.gov Compounds with similar structures, such as the 25R-NBOH family, are known to be thermally labile, and their analysis often requires special considerations like the use of shorter analytical columns to minimize degradation. nih.gov
To overcome these challenges, derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. For a compound containing a secondary amine within the imidazolidinone ring, common derivatization techniques could include silylation or acylation. This step, while effective, adds to the complexity and time of the analysis.
Once volatilized (either directly or after derivatization), the compound is separated on a capillary column (e.g., HP-88) and detected, typically by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. mdpi.com
Table 2: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Value/Condition | Rationale |
| Column | Capillary column (e.g., HP-88, 30 m x 0.25 mm, 0.2 µm) | Provides high-resolution separation for a wide range of volatile compounds. mdpi.com |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the analyte through the column. mdpi.com |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is preferred for trace analysis. mdpi.com |
| Inlet Temperature | 250 - 280°C | Must be high enough to ensure rapid volatilization without causing thermal degradation. nih.gov |
| Oven Program | Temperature ramp (e.g., start at 80°C, ramp to 270°C) | A programmed temperature increase allows for the separation of compounds with different boiling points. mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good quantitative data, while MS provides structural information for identification. |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled selectivity and sensitivity for comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. mdpi.com After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. nih.gov The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared against spectral libraries for definitive identification. who.int This technique is highly valuable for identifying unknown impurities or degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of compounds in complex matrices. nih.govnih.gov It couples HPLC with a tandem mass spectrometer (e.g., a triple quadrupole). mdpi.com The first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in a collision cell. The second quadrupole then selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, minimizing matrix interference. researchgate.net LC-MS/MS is the method of choice for trace-level quantification without the need for derivatization. nih.govnih.gov
Table 3: Typical Parameters for Hyphenated Techniques
| Parameter | GC-MS | LC-MS/MS |
| Separation | Capillary GC as described in 8.2 | HPLC/UHPLC as described in 8.1 |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole (QqQ), Orbitrap |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | Multiple Reaction Monitoring (MRM) (for quantification) |
| Key Advantage | Definitive identification through spectral library matching. mdpi.com | High sensitivity and selectivity for trace quantification in complex matrices. nih.govnih.gov |
Applications in Industrial Quality Control and Process Monitoring
In an industrial setting, the synthesis of this compound requires stringent quality control at multiple stages to ensure the final product meets specifications. Analytical methodologies are central to this process, aligning with Quality-by-Design (QbD) principles. nih.gov
Raw Material Testing: HPLC is used to confirm the identity and purity of starting materials and reagents, preventing the introduction of impurities that could affect the reaction yield or final product quality.
Process Monitoring: In-process monitoring, potentially using techniques like spectroscopic methods (e.g., NIR, Raman) or rapid chromatography, can track the consumption of reactants and the formation of the product in real-time. nih.gov This allows for precise determination of reaction endpoints and optimization of process parameters.
Final Product Release: The final product must be tested to confirm its identity, purity, and strength. HPLC is the primary method for purity assays and quantifying the active ingredient. impactfactor.org Hyphenated techniques like LC-MS/MS may be used to identify and quantify any trace-level impurities, including starting materials, by-products, or degradation products. mdpi.com
The implementation of these analytical tools ensures consistent production of a high-quality product, adhering to regulatory standards. nih.gov
Environmental Trace Analysis and Monitoring Protocols (if applicable)
Should this compound be manufactured or used on a large scale, monitoring for its potential release into the environment would be necessary. Developing a robust monitoring protocol is crucial for assessing its environmental fate and impact. Non-targeted screening (NTS) methodologies using high-resolution mass spectrometry can be employed to search for a wide range of potential environmental contaminants. mst.dk
A typical environmental monitoring protocol would involve several key steps:
Sample Collection: Water or soil samples would be collected from relevant sites, such as industrial effluent points or surrounding areas.
Sample Preparation: Due to the low expected concentrations, a pre-concentration step is usually required. Solid-Phase Extraction (SPE) is a common method for extracting and concentrating analytes from aqueous samples.
Analysis: Given the need for high sensitivity, LC-MS/MS is the most suitable analytical technique for detecting and quantifying trace amounts of the compound in environmental samples. mst.dk
Data Validation: The method would be validated to establish its limit of detection (LOD) and limit of quantification (LOQ), ensuring reliable results at environmentally relevant concentrations.
Regular monitoring using such a protocol provides valuable data for environmental risk assessment and ensures compliance with environmental regulations. nih.gov
Table 4: Outline of a Hypothetical Environmental Monitoring Protocol
| Step | Method/Technique | Purpose |
| 1. Sampling | Grab or composite sampling of water | Obtain representative samples from monitoring sites. |
| 2. Sample Preparation | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte from the sample matrix, removing interferences. nih.gov |
| 3. Instrumental Analysis | LC-MS/MS | Provide sensitive and selective detection and quantification of the target compound. mst.dk |
| 4. Confirmation | High-Resolution Mass Spectrometry (HRMS) | In case of positive findings, HRMS can provide confirmation of the elemental composition. |
| 5. Reporting | Data reported against established LOD/LOQ | Ensure data quality and reliability for regulatory and assessment purposes. |
Future Research Directions and Emerging Paradigms
Development of More Efficient and Atom-Economical Synthetic Pathways
While established methods for synthesizing N-aryl imidazolidin-2-ones exist, a primary focus for future research will be the development of more sustainable and efficient synthetic protocols. Traditional routes often involve multi-step processes, the use of toxic carbonylating agents like phosgene (B1210022), or harsh reaction conditions. acs.orgmdpi.comnih.gov The principles of green chemistry demand a shift towards methodologies that maximize atom economy, minimize waste, and utilize environmentally benign reagents and conditions.
Future research avenues in this area include:
Catalytic Cascade Reactions: Designing one-pot cascade reactions that form the imidazolidin-2-one core with high efficiency is a significant goal. nih.gov For instance, alkaline earth metal catalysts have been shown to facilitate 100% atom-efficient cascade syntheses of related imidazolidine (B613845) derivatives from simple, commercially available starting materials. nih.gov Applying this concept to the synthesis of 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one could drastically reduce step counts and purification needs.
Carbon Dioxide as a C1 Source: Investigating the use of carbon dioxide (CO₂) as a renewable, non-toxic carbonylating agent is a highly attractive, green alternative to phosgene equivalents. mdpi.com Catalytic systems that can efficiently incorporate CO₂ into 1,2-diamine precursors under mild conditions would represent a major advancement. mdpi.com
Flow Chemistry Synthesis: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A robotic platform for flow synthesis, potentially guided by AI, could accelerate the discovery and optimization of new synthetic routes.
Pseudo-Multicomponent Reactions (pseudo-MCRs): A pseudo-multicomponent one-pot protocol, which involves the in situ formation of intermediates like Schiff bases followed by reduction and cyclization, offers a streamlined approach. mdpi.com This strategy enhances efficiency by reducing the need to isolate intermediates, saving time and resources. mdpi.com
| Synthetic Strategy | Key Advantages | Potential for Improvement | Relevant Research Focus |
|---|---|---|---|
| Traditional Carbonylation | Well-established | Use of toxic reagents (e.g., phosgene), harsh conditions | Replacement with CO₂ or other green carbonyl sources mdpi.com |
| Catalytic Diamination of Olefins | High stereoselectivity | Sophisticated metal catalysts, limited substrate scope | Development of more robust and versatile catalysts mdpi.com |
| Intramolecular Hydroamidation | Atom- and step-economical | Requires specific precursors (e.g., propargylic ureas) | Organo-catalyzed methods under ambient conditions acs.orgsci-hub.se |
| Pseudo-Multicomponent Reactions | High efficiency, one-pot procedure | Optimization of reaction conditions for broad applicability | Statistical analysis for condition optimization mdpi.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The imidazolidin-2-one core, with its combination of a urea (B33335) moiety, an aromatic ring, and multiple functionalizable positions, presents a rich platform for exploring novel chemical transformations. Future work should aim to uncover unconventional reactivity that can be harnessed for the synthesis of more complex molecular architectures.
Key areas for exploration include:
C-H Functionalization: Direct functionalization of the C-H bonds on the dimethoxyphenyl ring or the imidazolidinone backbone would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. Palladium-catalyzed carboamination reactions have already shown promise in generating C-C bonds during the formation of the imidazolidin-2-one ring. nih.govumich.edunih.gov
Ring-Opening and Ring-Transformation Reactions: Investigating the selective cleavage and rearrangement of the imidazolidin-2-one ring could yield valuable building blocks, such as vicinal diamines, or lead to entirely different heterocyclic systems. mdpi.com For example, reactions of substituted imidazolidin-2-ones with N,N-dinucleophiles have been shown to produce rearrangement products like hydantoins or other complex heterocycles, depending on the reaction conditions. researchgate.net
Asymmetric Catalysis: Developing catalytic asymmetric methods to install chirality on the imidazolidin-2-one ring is a crucial direction. umich.edunih.gov This would provide enantiomerically enriched compounds, which is often a prerequisite for biological applications and for their use as chiral auxiliaries in synthesis. mdpi.comscialert.net
Integration of Machine Learning and Artificial Intelligence in Synthetic Planning and Property Prediction
The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how molecules are designed and synthesized. ucla.edu For a compound like this compound, AI and machine learning (ML) can accelerate research and development cycles significantly. nih.govresearchgate.net
Future applications in this domain include:
Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to a human chemist. mit.edu By training these models on vast reaction databases, they can identify optimal disconnections and suggest starting materials for the target molecule. chemrxiv.orgchemrxiv.org
Reaction Outcome and Property Prediction: ML models, particularly graph neural networks (GNNs), can be trained to predict the outcome of unknown reactions and forecast the physicochemical and biological properties of novel derivatives. arxiv.orgnewswise.com This allows for the in silico screening of large virtual libraries of analogs, prioritizing the most promising candidates for synthesis and testing. nih.govspringernature.com
Automated Synthesis: Integrating predictive models with automated synthesis platforms can create a closed-loop system for molecular discovery. ucla.edu An AI algorithm could design a novel analog of this compound with desired properties, predict its synthesis, and then instruct a robotic system to perform the synthesis and purification, accelerating the discovery process exponentially.
| AI/ML Application | Objective | Methodology | Potential Impact on Research |
|---|---|---|---|
| Retrosynthesis Planning | Propose efficient synthetic routes to a target molecule. | Deep learning models trained on reaction data. mit.educhemrxiv.org | Discovery of non-intuitive and more efficient synthetic pathways. |
| Property Prediction | Forecast physicochemical or biological properties. | Graph Neural Networks (GNNs) analyzing molecular structure. arxiv.orgnewswise.comspringernature.com | Prioritization of high-potential derivatives for synthesis, reducing costs. |
| Reaction Optimization | Identify optimal reaction conditions (e.g., catalyst, solvent, temperature). | Statistical modeling and algorithms analyzing experimental data. ucla.edu | Improved reaction yields and reduced development time. |
| Automated Synthesis | Execute chemical syntheses autonomously. | Integration of AI planners with robotic flow chemistry platforms. | High-throughput synthesis and rapid iteration on molecular design. |
Diversification into New Non-Pharmacological Application Domains
While much of the interest in imidazolidin-2-one derivatives has been in medicinal chemistry, their unique structural and electronic properties make them suitable candidates for a range of material science and industrial applications. researchgate.netresearchgate.netnih.gov A forward-looking research agenda should actively explore these non-pharmacological avenues.
Potential new domains include:
Organocatalysis: The rigid, chiral scaffold of imidazolidin-2-one derivatives can be exploited in the design of novel organocatalysts for asymmetric synthesis. Their ability to form hydrogen bonds and create a specific chiral environment makes them promising for catalyzing a variety of chemical transformations.
Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms within the imidazolidin-2-one core can act as coordination sites for metal ions. Functionalized derivatives could serve as bespoke ligands that modulate the reactivity and selectivity of transition metal catalysts used in cross-coupling, hydrogenation, or polymerization reactions.
Functional Organic Materials: The N-aryl imidazolidin-2-one structure, combining a polar urea group with an aromatic system, could be incorporated into larger molecular frameworks to create materials with interesting optical or electronic properties. Potential applications might include organic light-emitting diodes (OLEDs), sensors, or components of supramolecular polymers.
Fundamental Studies on Intermolecular Interactions and Self-Assembly of the Compound and Its Analogs
A deeper understanding of the non-covalent interactions governing the behavior of this compound is fundamental to predicting its crystal structure, solubility, and potential for forming ordered materials. The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with the π-system of the dimethoxyphenyl ring, provides a rich landscape for intermolecular interactions.
Future research in this area should focus on:
Computational Modeling: Employing quantum chemistry calculations and molecular dynamics simulations to model the interactions between molecules of the compound. mdpi.com This can help predict the most stable dimeric and aggregated structures and rationalize observed crystal packing.
Supramolecular Chemistry: Exploring the ability of the compound and its derivatives to self-assemble into higher-order structures, such as gels, liquid crystals, or co-crystals. By systematically modifying the substituents on the aromatic ring or the imidazolidinone core, it may be possible to control the self-assembly process and generate novel functional materials.
Host-Guest Chemistry: Investigating the imidazolidin-2-one scaffold as a recognition motif for binding specific ions or small molecules. The defined geometry and hydrogen-bonding capabilities of the urea component could be harnessed to create selective hosts or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
